molecular formula C3H7NaO4S B7820658 CID 70468

CID 70468

Cat. No. B7820658
M. Wt: 162.14 g/mol
InChI Key: CEHCOJSZSZWUIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 70468 is a useful research compound. Its molecular formula is C3H7NaO4S and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 70468 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 70468 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 70468 involves the condensation of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid in the presence of a base to form the desired compound.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylbenzoic acid in a suitable solvent (e.g. dimethylformamide)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity.

properties

IUPAC Name

sodium;propyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHCOJSZSZWUIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 70468

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